Binding Affinity of a β-Homoleucine-Containing Peptide Analog for the Human NTS1 Receptor
Incorporation of 3-Amino-5-methylhexanoic acid (as its L-enantiomer, β-Homoleucine) into a neurotensin (8-13) peptide analog maintained high binding affinity for the human neurotensin subtype 1 receptor (NTS1R). The modified analog, [β-Homoleucine13]NT(8-13), displayed a binding affinity (Ki) comparable to that of a high-affinity reference analog, demonstrating that this specific β-amino acid substitution does not compromise target engagement [1].
| Evidence Dimension | Binding Affinity (Ki) for human NTS1R |
|---|---|
| Target Compound Data | Ki = 3.2 ± 0.75 nM for the [β-Homoleucine13]NT(8-13) analog |
| Comparator Or Baseline | Ki = 2.2 ± 0.71 nM for the high-affinity reference analog NT(8-13)-DAsn |
| Quantified Difference | A negligible increase of 1.0 nM (within standard deviation overlap), indicating comparable high-affinity binding |
| Conditions | In vitro competitive radioligand binding assay against [125I]NT |
Why This Matters
This data confirms that using 3-Amino-5-methylhexanoic acid as a building block to enhance metabolic stability does not lead to a significant loss of receptor binding affinity, a critical trade-off in peptidomimetic drug design.
- [1] Kanellopoulos, P., et al. (2023). Toward Stability Enhancement of NTS1R-Targeted Radioligands: Structural Interventions on [99mTc]Tc-DT1. Pharmaceutics, 15(8), 2092. View Source
